2,5-Dimethylbenzoylacetonitrile

Description

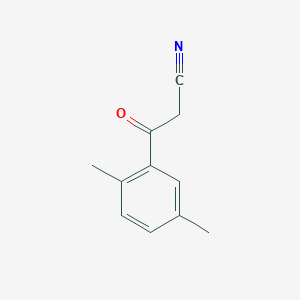

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDLANIZRGOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579209 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-93-2 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethylbenzoylacetonitrile: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethylbenzoylacetonitrile (CAS No. 53882-93-2), a substituted β-ketonitrile of significant interest to the chemical synthesis and pharmaceutical industries. While specific experimental data for this compound is limited, this document synthesizes information from its parent analogue, benzoylacetonitrile, and related structures to present a detailed profile. We will explore its core physicochemical properties, predict its spectroscopic signature, and propose a robust synthetic pathway complete with mechanistic insights. Furthermore, this guide delves into the compound's reactivity, highlighting its utility as a versatile intermediate for constructing complex heterocyclic scaffolds relevant to drug discovery. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research environment.

Introduction: The Versatile α-Cyanoketone Scaffold

The α-cyanoketone moiety is a privileged structural motif in organic synthesis, characterized by the presence of a nitrile group adjacent to a carbonyl. This arrangement imparts unique chemical properties, most notably the high acidity of the α-methylene protons, which renders the carbon a potent nucleophile. This compound belongs to this class, incorporating a 2,5-dimethylphenyl group. This substitution pattern is expected to influence the molecule's steric and electronic properties compared to the well-documented parent compound, benzoylacetonitrile. The strategic placement of the methyl groups can modulate solubility, reactivity, and the potential for downstream molecular interactions, making it a valuable building block for creating novel chemical entities in medicinal chemistry and materials science.

Physicochemical and Structural Properties

The introduction of two methyl groups onto the phenyl ring of benzoylacetonitrile alters its physical properties. The table below summarizes the known properties of this compound and provides estimated values based on its parent structure for comparison.

| Property | This compound | Benzoylacetonitrile (Analogue) | Data Source |

| CAS Number | 53882-93-2 | 614-16-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO | [1][3] |

| Molecular Weight | 173.21 g/mol | 145.16 g/mol | [3] |

| Appearance | Predicted: Off-white to yellow solid | Bright yellow powder/solid | [4][5] |

| Melting Point | Estimated: 75-85 °C | 82-83 °C | [2][4] |

| Boiling Point | Estimated: >160 °C / 10 mmHg | 160 °C / 10 mmHg | [2][4] |

| Solubility | Predicted: Soluble in DMSO, Chloroform; Slightly soluble in Methanol; Insoluble in water | Slightly soluble in water; Soluble in Chloroform, DMSO, Methanol | [4][5] |

| pKa (α-protons) | Estimated: 8.0 - 8.5 | ~7.78 | [4][5] |

*Values are estimated based on the structural similarity to benzoylacetonitrile. The methyl groups are expected to slightly increase lipophilicity and may have minor effects on melting/boiling points and pKa.

Structural Causality:

-

Electronic Effects: The two methyl groups on the aromatic ring are weakly electron-donating through hyperconjugation and induction. This slightly increases electron density on the ring but has a minimal transmitted effect on the acidity of the α-methylene protons.

-

Steric Hindrance: The methyl group at the 2-position (ortho to the benzoyl group) introduces steric bulk. This can hinder the rotation of the phenyl ring and may influence the approach of reagents to the carbonyl carbon, potentially altering reaction kinetics compared to the unsubstituted analogue.

Predicted Spectroscopic Profile

A definitive spectroscopic analysis is crucial for compound verification. Based on the structure of this compound, the following spectral characteristics are predicted:

-

¹H NMR:

-

Aromatic Protons (3H): Complex multiplet signals expected in the δ 7.2-7.8 ppm range.

-

Methylene Protons (-CH₂-CN, 2H): A singlet expected around δ 4.0-4.5 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent carbonyl and nitrile groups.

-

Methyl Protons (2 x -CH₃, 6H): Two distinct singlets expected around δ 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal expected in the δ 190-195 ppm region.

-

Nitrile Carbon (-C≡N): A signal expected around δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Methylene Carbon (-CH₂-CN): A signal around δ 30-35 ppm.

-

Methyl Carbons (-CH₃): Two signals expected in the δ 20-25 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption peak around 2250-2270 cm⁻¹.

-

Carbonyl Stretch (C=O): A strong, sharp absorption peak around 1680-1700 cm⁻¹.

-

C-H Stretches (Aromatic & Aliphatic): Signals observed around 2850-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be observed at m/z = 173.21. Common fragmentation patterns would involve the loss of the cyano group (-CN) and cleavage at the acyl C-C bond.

-

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of β-ketonitriles is the base-mediated condensation of an ester with acetonitrile. For this compound, this involves the reaction of a 2,5-dimethylbenzoate ester with acetonitrile using a strong, non-nucleophilic base.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Acetonitrile Condensation

-

Trustworthiness: This protocol incorporates an inert atmosphere and anhydrous conditions to prevent the deactivation of the strong base, ensuring reaction efficiency. The purification step is essential for removing unreacted starting materials and byproducts, yielding a high-purity final product.

-

Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and suspend the resulting powder in 100 mL of anhydrous tetrahydrofuran (THF).

-

Causality: Sodium hydride is a powerful, non-nucleophilic base ideal for deprotonating acetonitrile. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Reagent Addition: While stirring under a nitrogen atmosphere, slowly add acetonitrile (1.5 eq) to the NaH suspension. A vigorous evolution of hydrogen gas will be observed. After gas evolution ceases, add methyl 2,5-dimethylbenzoate (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

-

Causality: The acidic quench protonates the enolate intermediate and neutralizes any remaining base.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation mechanism, analogous to a Claisen condensation.

Caption: Mechanism of base-catalyzed condensation to form the β-ketonitrile.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from its multiple reactive sites, which allow for a diverse range of chemical transformations.

Caption: Key reaction pathways available to this compound.

-

Acidity of α-Protons: The methylene protons are flanked by two electron-withdrawing groups (carbonyl and nitrile), making them significantly acidic and easily removed by moderate bases. The resulting carbanion is a soft nucleophile, ideal for C-C bond formation.

-

Nucleophilic Reactions: The stabilized carbanion can participate in various reactions, including:

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce further substitution at the α-position.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, a powerful tool for building complex carbon skeletons.

-

-

Heterocyclic Synthesis: this compound is an excellent precursor for heterocycles. For instance, condensation with amidines or guanidine can yield substituted pyrimidines, while reactions with other bifunctional reagents can lead to pyridines, pyrazoles, and isoxazoles. Such scaffolds are prevalent in pharmacologically active molecules.[6]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate.

-

Scaffold Synthesis: Its primary application is in the construction of complex molecular architectures. The ability to form diverse heterocyclic systems makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[7]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and key functional groups capable of hydrogen bonding and other interactions, this molecule is an ideal candidate for fragment libraries.[8] It can be used to probe the binding pockets of biological targets, with subsequent "growing" or "linking" strategies employed to develop high-affinity ligands.

-

Fine Chemical Synthesis: Beyond pharmaceuticals, the reactivity profile of this compound makes it useful in the synthesis of dyes, agrochemicals, and other specialty organic materials.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. The safety information is extrapolated from its close analogue, benzoylacetonitrile.[3][9]

| Hazard Category | GHS Classification (Predicted/Analogue-Based) | Prevention & Handling Measures |

| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). | Handle in a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |

| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves (nitrile or neoprene) and a lab coat. |

| Eye Irritation | Warning: Causes serious eye irritation (H319). | Wear chemical safety goggles or a face shield. |

| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Ensure adequate ventilation and use respiratory protection if dust is generated. |

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the nitrile group, special consideration should be given to potential cyanide release under harsh acidic or basic conditions.

References

- King-Pharm. This compound [53882-93-2].

- ChemBK. benzoylacetonitrile.

- ChemicalBook. Benzoylacetonitrile CAS#: 614-16-4.

- PubChem - NIH. Benzoylacetonitrile | C9H7NO | CID 64799.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- TCI Chemicals.

-

Cheméo. Chemical Properties of 2,5-Dimethylbenzonitrile (CAS 13730-09-1). [Link]

-

Cheméo. Chemical Properties of 2,5-Dimethylbenzyl cyanide (CAS 16213-85-7). [Link]

-

PubChem - NIH. 2,5-Dimethylbenzonitrile | C9H9N | CID 83688. [Link]

-

ACS Publications. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. [Link]

-

RSC Publishing. Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. [Link]

-

ACS Publications. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. [Link]

-

NIH - National Center for Biotechnology Information. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

PubMed. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

Sources

- 1. This compound [53882-93-2] | King-Pharm [king-pharm.com]

- 2. Benzoylacetonitrile CAS#: 614-16-4 [m.chemicalbook.com]

- 3. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

2,5-Dimethylbenzoylacetonitrile synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylbenzoylacetonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a β-ketonitrile, stands as a pivotal intermediate in the synthesis of a multitude of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a reactive nitrile group and a keto-enol tautomeric system, makes it a versatile building block for constructing complex molecular architectures such as pyrazoles, isoxazoles, and pyridones.[2] This guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound, grounded in established chemical principles. It offers detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different synthetic strategies to equip researchers and drug development professionals with the necessary knowledge for its efficient preparation.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound (Target Molecule 1 ) logically disconnects the carbon-carbon bond between the carbonyl carbon and the α-carbon of the nitrile group. This disconnection points to a nucleophilic acetonitrile equivalent and an electrophilic 2,5-dimethylbenzoyl synthon. The most practical and widely adopted strategy to achieve this transformation is the Crossed Claisen-type condensation.

This analysis identifies the key starting materials: an ester of 2,5-dimethylbenzoic acid and acetonitrile. The reaction is facilitated by a strong base capable of deprotonating acetonitrile.

Primary Synthesis Pathway: Crossed Claisen-Type Condensation

The most efficient and scalable route to β-ketonitriles is the base-mediated condensation of an ester with acetonitrile.[2] This reaction, a variant of the Claisen condensation, leverages the acidity of the α-protons of acetonitrile.[3]

Mechanistic Overview

The reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A strong base, such as potassium tert-butoxide (KOt-Bu), abstracts an α-proton from acetonitrile to form a resonance-stabilized nitrile anion (enolate).[1][4]

-

Nucleophilic Attack: The nitrile anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the ester (e.g., methyl 2,5-dimethylbenzoate). This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide group (e.g., methoxide) and reforming the carbonyl group to yield the β-ketonitrile.

-

Final Deprotonation (Driving Force): The newly formed β-ketonitrile is more acidic than the starting acetonitrile. The alkoxide generated in the previous step (or any remaining base) rapidly deprotonates the α-carbon of the product, forming a highly stable enolate anion. This final, essentially irreversible deprotonation step thermodynamically drives the reaction to completion.[2][4]

-

Acidic Work-up: An acidic work-up is required in the final stage to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[5]

Key Reagents & Rationale

| Reagent | Role | Rationale for Selection |

| Methyl 2,5-Dimethylbenzoate | Electrophile | A readily prepared, stable ester. Aromatic esters lack enolizable α-hydrogens, preventing self-condensation and leading to a cleaner reaction.[3] |

| Acetonitrile | Nucleophile Precursor | The source of the CH₂CN unit. It must be used in excess as it acts as both a reagent and a proton source for the final product. |

| Potassium tert-Butoxide (KOt-Bu) | Strong Base | An inexpensive, strong, non-nucleophilic base that efficiently deprotonates acetonitrile.[1][6] Its bulky nature minimizes side reactions. Sodium hydride (NaH) is also effective but can be more hazardous.[1] |

| Tetrahydrofuran (THF) | Solvent | Anhydrous THF is a common ethereal solvent that effectively dissolves the reagents and does not interfere with the reaction mechanism. |

| Aqueous Acid (e.g., HCl) | Neutralizing Agent | Used during work-up to protonate the product enolate and neutralize the excess base.[5] |

Detailed Experimental Protocol

Caution: This reaction must be conducted under anhydrous conditions in a fume hood, as strong bases are corrosive and moisture-sensitive.

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (KOt-Bu, 1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Reagent Addition:

-

Slowly add acetonitrile (2.5 equivalents) to the stirred suspension at 0 °C.

-

After 15 minutes of stirring, add a solution of methyl 2,5-dimethylbenzoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux (around 60-65 °C) and maintain for 4-6 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then quench by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid to achieve a pH of ~2.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Alternative Synthetic Approaches

While the Claisen-type condensation is the most direct route, other methods can be considered, particularly if starting materials vary.

-

From Acyl Chlorides: The acylation of a pre-formed nitrile anion with 2,5-dimethylbenzoyl chloride is a viable, albeit potentially more aggressive, alternative. This method may require cryogenic temperatures (-78 °C) and a strong, non-nucleophilic lithium base like lithium diisopropylamide (LDA) to prevent side reactions with the highly reactive acyl chloride.

-

From Weinreb Amides: The reaction of a Weinreb amide (N-methoxy-N-methyl-2,5-dimethylbenzamide) with the lithium salt of acetonitrile offers a high-yielding alternative.[1] The chelated intermediate formed is stable at low temperatures and resists over-addition, often leading to cleaner reactions and higher purity products.

Comparative Analysis of Pathways

| Pathway | Pros | Cons |

| Claisen (Ester) | Economical reagents (KOt-Bu).[1] Scalable and well-documented. High yields are achievable.[2] | Requires strictly anhydrous conditions. The product's acidity necessitates a full equivalent of base.[4] |

| Acyl Chloride | Highly reactive electrophile. | Prone to side reactions. Requires cryogenic conditions. Acyl chloride may be less stable than the ester. |

| Weinreb Amide | Generally very high yields and clean reactions.[1] Stable intermediate prevents over-addition. | Requires preparation of the Weinreb amide. Often involves more expensive lithium bases and low temperatures. |

Synthesis of Key Precursor: Methyl 2,5-Dimethylbenzoate

The primary precursor, methyl 2,5-dimethylbenzoate, is not always commercially available and may need to be synthesized. A common route starts from the commercially available 2,5-dimethylacetophenone.

-

Oxidation: 2,5-dimethylacetophenone[7][8] can be oxidized to 2,5-dimethylbenzoic acid using a haloform reaction (e.g., sodium hypobromite).

-

Esterification: The resulting carboxylic acid can be converted to the methyl ester via a standard Fischer esterification, reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions.

Conclusion

The synthesis of this compound is most effectively achieved through a Crossed Claisen-type condensation of methyl 2,5-dimethylbenzoate with acetonitrile, using potassium tert-butoxide as the base. This method is robust, scalable, and utilizes relatively inexpensive reagents. The reaction's success hinges on the irreversible deprotonation of the β-ketonitrile product, which drives the equilibrium towards completion. Understanding the underlying mechanism and adhering to stringent anhydrous reaction conditions are critical for obtaining high yields. Alternative pathways, such as those employing acyl chlorides or Weinreb amides, offer flexibility but often come with increased reagent cost or more demanding experimental conditions. This guide provides the foundational knowledge for researchers to confidently synthesize this valuable chemical intermediate for further application in drug discovery and materials science.

References

-

Thompson, A. S., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health.

-

SciProfiles. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. SciProfiles.

-

ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. ResearchGate.

-

ACS Publications. (n.d.). A High-Yielding Preparation of β-Ketonitriles. ACS Publications.

-

ResearchGate. (n.d.). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate.

-

Google Patents. (n.d.). Process for producing beta-ketonitrile compound. Google Patents.

-

Wikipedia. (n.d.). Claisen condensation. Wikipedia.

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.

-

University of Calgary. (n.d.). The Claisen Condensation. University of Calgary.

-

ChemicalBook. (n.d.). 2',5'-DIMETHYLACETOPHENONE. ChemicalBook.

-

Wikipedia. (n.d.). Cyanation. Wikipedia.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal.

-

Sigma-Aldrich. (n.d.). 2′,5′-Dimethylacetophenone. Sigma-Aldrich.

-

Li, J. J. (2014). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry.

-

National Institutes of Health. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. National Institutes of Health.

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. sciprofiles.com [sciprofiles.com]

- 7. 2',5'-DIMETHYLACETOPHENONE | 2142-73-6 [chemicalbook.com]

- 8. 2′,5′-ジメチルアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

The Spectroscopic Signature of 2,5-Dimethylbenzoylacetonitrile: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylbenzoylacetonitrile, a molecule of interest in contemporary drug discovery and chemical research. By delving into the principles and practical applications of key analytical techniques, this document serves as a robust resource for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and present a self-validating system of protocols and data interpretation, grounded in authoritative scientific literature.

Introduction: The Structural Elucidation Imperative

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its function, reactivity, and potential applications. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic and molecular framework. This guide focuses on this compound, systematically dissecting its spectroscopic characteristics through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the "what" of the data, but the "why" behind the observed spectral features, empowering the reader with a deeper understanding of the interplay between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique arrangement of functional groups that give rise to a distinct and interpretable spectroscopic signature. The molecule consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a benzoylacetonitrile moiety. This substitution pattern breaks the symmetry of the benzene ring, leading to a more complex NMR spectrum than that of a symmetrically substituted ring.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can garner information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol:

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared at a concentration of approximately 5-10 mg/mL. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's proton signals.[1] Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0 ppm. The sample is then placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired. A typical experiment involves the application of a short radiofrequency pulse to excite the protons, followed by the detection of the resulting free induction decay (FID), which is then Fourier transformed to yield the frequency-domain spectrum.

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Aromatic H |

| ~7.2 | d | 1H | Aromatic H |

| ~7.1 | d | 1H | Aromatic H |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

-

Aromatic Protons (δ 7.1-7.4): The three protons on the benzene ring are in different chemical environments due to the unsymmetrical substitution pattern. Their signals appear in the downfield region (typically δ 7-8 ppm), a consequence of the deshielding effect of the aromatic ring current.[1] The exact chemical shifts and coupling patterns (singlet, doublet) will depend on the specific electronic effects of the methyl and benzoylacetonitrile substituents.

-

Methyl Protons (δ 2.3-2.4): The two methyl groups are attached to the aromatic ring and are therefore in slightly different environments. They are expected to appear as sharp singlets in the upfield region, characteristic of protons on sp³-hybridized carbons adjacent to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

Caption: Workflow for ¹H NMR Spectroscopy.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, the acquisition parameters are different. ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%). To overcome this, a larger number of scans are typically acquired. Proton decoupling is employed to simplify the spectrum by removing the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~140 | Quaternary Ar-C |

| ~135 | Quaternary Ar-C |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~118 | C≡N |

| ~115 | Quaternary Ar-C |

| ~30 | -CH₂- |

| ~21 | Ar-CH₃ |

| ~20 | Ar-CH₃ |

-

Carbonyl Carbon (δ ~190): The carbon of the ketone group is highly deshielded due to the electronegativity of the oxygen atom and appears at a very downfield chemical shift.

-

Aromatic Carbons (δ 115-140): The six carbons of the benzene ring will give rise to six distinct signals due to the lack of symmetry. The carbons directly attached to the substituents (quaternary carbons) will have different chemical shifts from those bearing a hydrogen atom. The specific shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing nature of the benzoylacetonitrile group.

-

Nitrile Carbon (δ ~118): The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm.

-

Methylene Carbon (δ ~30): The -CH₂- carbon of the acetonitrile moiety will appear in the aliphatic region of the spectrum.

-

Methyl Carbons (δ ~20-21): The two methyl carbons will have slightly different chemical shifts due to their different positions on the aromatic ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the excitation of specific bond vibrations (stretching, bending, etc.), providing valuable information about the functional groups present in a molecule.

Experimental Protocol:

A small amount of the neat this compound sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a convenient technique for analyzing solid and liquid samples with minimal preparation. A background spectrum of the empty ATR crystal is first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Data Interpretation and Causality:

The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (sp³) |

| ~2230 | C≡N stretch | Nitrile |

| ~1680 | C=O stretch | Ketone |

| ~1600, 1480 | C=C stretch | Aromatic Ring |

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.

-

Nitrile Stretching ( ~2230 cm⁻¹): The C≡N triple bond stretch is a very characteristic and sharp absorption in the IR spectrum, appearing in a region where few other functional groups absorb.[2]

-

Carbonyl Stretching ( ~1680 cm⁻¹): The C=O stretch of the ketone is a strong absorption band. Its position can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Stretching ( ~1600, 1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a pair of bands in this region.

Sources

An In-Depth Technical Guide to 2,5-Dimethylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylbenzoylacetonitrile (CAS No. 53882-93-2), a β-ketonitrile of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of the β-ketonitrile functional group. This guide covers the core identifiers, chemical and physical properties, a detailed, plausible synthesis protocol based on the Claisen condensation, and a discussion of its potential applications in drug discovery as a versatile building block for heterocyclic scaffolds. Spectroscopic characteristics and safety protocols are also discussed, drawing comparisons with the closely related and well-documented compound, benzoylacetonitrile.

Core Identifiers and Chemical Structure

This compound is a small molecule characterized by a benzoyl group substituted with two methyl groups at the 2 and 5 positions, and an acetonitrile moiety.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 53882-93-2 | ChemScene |

| Chemical Name | 3-(2,5-dimethylphenyl)-3-oxopropanenitrile | ChemScene[1] |

| Synonym | This compound | ChemScene[1] |

| Molecular Formula | C₁₁H₁₁NO | ChemScene[1] |

| Molecular Weight | 173.21 g/mol | ChemScene[1] |

| SMILES | CC1=CC(=C(C)C=C1)C(=O)CC#N | ChemScene[1] |

digraph "2_5_Dimethylbenzoylacetonitrile_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1[label="H", shape=none, fontsize=10]; H2[label="H", shape=none, fontsize=10]; H3[label="H", shape=none, fontsize=10]; H4[label="H", shape=none, fontsize=10]; H5[label="H", shape=none, fontsize=10]; H6[label="H", shape=none, fontsize=10]; H7 [label="H", shape=none, fontsize=10]; H8 [label="H", shape=none, fontsize=10]; H9 [label="H", shape=none, fontsize=10]; H10 [label="H", shape=none, fontsize=10]; H11 [label="H", shape=none, fontsize=10];

// Aromatic Ring C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;

// Substituents on the ring C1 -- C7; C2 -- C10; C5 -- C11;

// Ketone and Acetonitrile chain C7 -- O1 [style=double]; C7 -- C8; C8 -- C9; C9 -- N1 [style=triple];

// Methyl groups C10 -- H1; C10 -- H2; C10 -- H3; C11 -- H4; C11 -- H5; C11 -- H6;

// Methylene group C8 -- H7; C8 -- H8;

// Aromatic hydrogens C3 -- H9; C4 -- H10; C6 -- H11; }

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | ChemScene[1] |

| LogP | 2.39982 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

These predicted properties suggest that this compound possesses moderate lipophilicity and a low potential for hydrogen bonding, which are relevant parameters in the context of drug design and development.

Synthesis of this compound: An Experimental Protocol

The synthesis of β-ketonitriles such as this compound is commonly achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. The following is a detailed, plausible protocol for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Materials

-

Ethyl 2,5-dimethylbenzoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) to anhydrous toluene under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred suspension of the base, add anhydrous acetonitrile (3 equivalents) dropwise at room temperature. After the addition is complete, add ethyl 2,5-dimethylbenzoate (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as the strong base (sodium ethoxide) and the intermediate enolate are highly reactive towards water.

-

Excess Acetonitrile: Using an excess of acetonitrile helps to drive the equilibrium of the reaction towards the product side.

-

Acidic Work-up: The acidic work-up is necessary to neutralize the basic reaction mixture and to protonate the enolate of the product, allowing for its extraction into the organic phase.

Applications in Drug Discovery and Medicinal Chemistry

β-Ketonitriles are recognized as valuable intermediates in the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][2] The presence of both a ketone and a nitrile group allows for a variety of chemical transformations to build molecular complexity.

Precursor for Heterocyclic Synthesis

This compound can serve as a key building block for the synthesis of various heterocycles, including:

-

Pyridines and Pyrimidines: Through condensation reactions with various reagents.

-

Pyrazoles and Isoxazoles: By reacting with hydrazines and hydroxylamine, respectively.

-

Thiophenes: Via the Gewald reaction, a multicomponent reaction that is highly efficient for the synthesis of polysubstituted 2-aminothiophenes.

Potential as a Bioactive Scaffold

The 2,5-dimethylphenyl moiety is a structural feature present in some antimicrobial compounds.[3] Therefore, derivatives of this compound could be explored for their potential antimicrobial activities.

Furthermore, β-ketonitriles have been investigated as inhibitors of various enzymes. For instance, some β-ketonitrile-containing compounds have been explored as inhibitors of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression and are implicated in diseases such as cancer and inflammatory disorders.[4][5][6][7]

Caption: Potential mechanism of action of this compound as a HAT inhibitor.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.0-7.8 ppm. - Methylene protons (singlet) around 4.0 ppm. - Two methyl groups (singlets) around 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon around 190-195 ppm. - Nitrile carbon around 115-120 ppm. - Aromatic carbons in the range of 125-140 ppm. - Methylene carbon around 30-35 ppm. - Methyl carbons around 20-22 ppm. |

| IR Spectroscopy | - A strong absorption band for the C≡N stretch around 2250 cm⁻¹. - A strong absorption band for the C=O stretch around 1680-1700 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 173. - Fragmentation patterns corresponding to the loss of CO, CN, and cleavage of the acyl-methylene bond. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 53882-93-2) is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a potentially hazardous chemical. The safety information for the related compound, benzoylacetonitrile (CAS 614-16-4), suggests that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4][5]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a β-ketonitrile with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its identifiers, predicted properties, a plausible synthesis protocol, and potential applications in drug discovery. The structural motifs present in this molecule suggest that it could be a valuable precursor for the synthesis of novel heterocyclic compounds with potential therapeutic activities. Further research is warranted to fully elucidate its chemical and biological properties.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from [Link].

- Di Martile, M., et al. (2009). Histone acetyltransferase inhibitors and preclinical studies.

- El-Deeb, I. M., et al. (2010). Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases. Medicinal Research Reviews, 30(4), 569-606.

- Kiyokawa, K., et al. (2014). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 4(96), 53936-53957.

- Matsuoka, M., et al. (2021).

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoylacetonitrile | 614-16-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Benzoylacetonitrile(614-16-4) IR Spectrum [chemicalbook.com]

- 7. Benzeneacetonitrile, α-(benzoyloxy)- [webbook.nist.gov]

The Untapped Potential of 2,5-Dimethylbenzoylacetonitrile Derivatives: A Technical Guide to Their Predicted Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While extensive research has focused on various substitution patterns, the 2,5-dimethylbenzoylacetonitrile core remains a largely unexplored chemical space. This technical guide provides a comprehensive overview of the known biological activities of benzoylacetonitrile derivatives and, by leveraging established structure-activity relationships, extrapolates the potential therapeutic applications of this compound derivatives. We delve into the prospective anti-inflammatory, anticancer, and antimicrobial properties of this novel class of compounds, providing a scientific rationale for their future investigation and development. This document aims to serve as a foundational resource for researchers poised to explore the promising therapeutic landscape of this compound derivatives.

Introduction: The Benzoylacetonitrile Core - A Versatile Pharmacophore

Benzoylacetonitrile, a β-ketonitrile, is a versatile building block in organic synthesis, readily undergoing a variety of chemical transformations to yield a diverse array of heterocyclic compounds.[1] Its inherent reactivity, coupled with the electronic properties of the benzoyl and nitrile moieties, has made it an attractive starting point for the development of novel therapeutic agents. The core structure, characterized by a phenyl ring attached to a three-carbon chain bearing a ketone and a nitrile group, provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

While the broader class of benzoylacetonitrile derivatives has been investigated for various biological activities, this guide will focus on a specific, under-researched subclass: This compound derivatives . The introduction of two methyl groups at the 2 and 5 positions of the phenyl ring is hypothesized to significantly influence the biological activity profile of the parent scaffold. These substitutions can impact the molecule's lipophilicity, steric hindrance, and electronic distribution, thereby altering its interaction with biological targets. This guide will explore the potential of these derivatives in three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications.

Predicted Anti-Inflammatory Activity: Targeting Neuroinflammation

Recent studies have highlighted the potent anti-neuroinflammatory properties of benzoylacetonitrile derivatives.[2][3] This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where chronic inflammation plays a crucial role in disease progression.

Mechanism of Action: Suppression of the NF-κB Signaling Pathway

The anti-inflammatory effects of benzoylacetonitriles are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of a cascade of inflammatory mediators, including cytokines and chemokines.[2] Benzoylacetonitrile derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the production of these pro-inflammatory molecules.[2]

The Role of 2,5-Dimethyl Substitution

The introduction of methyl groups at the 2 and 5 positions of the benzoyl ring is anticipated to enhance the anti-inflammatory potency of the benzoylacetonitrile scaffold. The increased lipophilicity imparted by the methyl groups may facilitate crossing of the blood-brain barrier, a critical requirement for targeting neuroinflammation. Furthermore, the steric bulk of the methyl groups could influence the binding affinity and selectivity of the derivatives for their molecular targets within the NF-κB pathway.

Predicted Anticancer Activity: A Multi-faceted Approach

The nitrile moiety is a key pharmacophore in a number of approved anticancer drugs. The incorporation of a benzoylacetonitrile core into more complex heterocyclic systems has yielded compounds with significant cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Anticancer Action

The anticancer potential of this compound derivatives is likely to be multi-faceted, targeting various hallmarks of cancer. Based on the activities of related nitrile-containing compounds, potential mechanisms include:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Derivatives of benzoylacetonitrile could potentially trigger apoptotic pathways in cancer cells.

-

Cell Cycle Arrest: Interference with the cell cycle is another common mechanism of anticancer drugs. These derivatives may cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Kinases: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzoylacetonitrile scaffold could serve as a template for the design of potent kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of related heterocyclic compounds suggest that the nature and position of substituents on the phenyl ring significantly influence anticancer activity. The presence of electron-donating groups, such as methyl groups, at the 2 and 5 positions could enhance the cytotoxic potential of the benzoylacetonitrile derivatives.

Predicted Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens represents a significant global health threat. The development of novel antimicrobial agents with unique mechanisms of action is therefore a critical priority. The benzoylacetonitrile scaffold, and the broader class of acrylonitrile derivatives, have shown promise as potential antimicrobial agents.[4]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of acrylonitrile-based compounds is thought to involve multiple mechanisms, including:

-

Inhibition of Essential Enzymes: These compounds may act by inhibiting enzymes that are crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.[4]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the this compound derivatives could facilitate their insertion into the bacterial cell membrane, leading to its disruption and subsequent cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are encased in a protective matrix and are notoriously difficult to eradicate. Benzoylacetonitrile derivatives may interfere with the signaling pathways that regulate biofilm formation.

Antimicrobial Susceptibility Testing

The antimicrobial potential of novel this compound derivatives can be evaluated using standard microbiological techniques.

| Assay | Description | Endpoint |

| Broth Microdilution | Serial dilutions of the test compounds are incubated with a standardized bacterial suspension in a multi-well plate. | Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits visible bacterial growth. |

| Agar Disc Diffusion | A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a bacterial lawn. | Zone of Inhibition: The diameter of the clear zone around the disc where bacterial growth is inhibited. |

Experimental Protocols

General Synthesis of Benzoylacetonitrile Derivatives

A common method for the synthesis of benzoylacetonitriles is the Claisen condensation of an appropriate benzoate ester with acetonitrile in the presence of a strong base.[5][6]

Step-by-Step Protocol:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add acetonitrile (1.5 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the corresponding 2,5-dimethylbenzoyl chloride (1.0 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. Based on the established biological activities of the broader benzoylacetonitrile class and related heterocyclic compounds, it is reasonable to predict that this compound derivatives will exhibit significant anti-inflammatory, anticancer, and antimicrobial properties. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive target for the development of novel therapeutic agents.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the acetonitrile moiety. Systematic evaluation of these compounds in relevant biological assays will be crucial to validate the predicted activities and to establish a clear structure-activity relationship. Further mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects. The findings from these investigations will pave the way for the development of a new generation of potent and selective therapeutic agents based on the this compound core.

References

-

Evaluation of benzoylacetonitriles as novel anti-neuroinflammatory agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis. (2025). Journal of Neuroimmunology, 401, 578557. [Link]

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies. (2017). European Journal of Medicinal Chemistry, 136, 335-347.

- Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2013). Current Organic Chemistry, 17(2), 1-1.

- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic

- Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to 2,5-Dimethylbenzoylacetonitrile: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzoylacetonitrile, a member of the β-ketonitrile family, stands as a highly versatile and valuable intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring an active methylene group flanked by electron-withdrawing benzoyl and cyano moieties, imparts a rich and tunable reactivity. This guide provides an in-depth exploration of this compound, from its fundamental synthesis and reactivity to its strategic application in constructing complex heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its transformations, present field-proven experimental protocols, and highlight its significance in the development of pharmaceutically relevant molecules. This document is designed to serve as a practical and authoritative resource for chemists seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of this compound

In the quest for novel molecular architectures, particularly within pharmaceutical and agrochemical research, the selection of starting materials is a critical determinant of synthetic efficiency and innovation. Heterocyclic compounds, which form the core of a vast majority of drugs, demand robust and flexible synthetic strategies.[][2][3] this compound (DMBA), also known as 3-(2,5-dimethylphenyl)-3-oxopropanenitrile, emerges as a key player in this context.

Structurally, DMBA is a β-ketonitrile, a class of compounds celebrated for their utility as multifunctional intermediates.[4] The molecule's power lies in the synergistic activation of the central methylene group (α-carbon) by the adjacent carbonyl and nitrile groups. This dual activation renders the α-protons significantly acidic, facilitating the formation of a stabilized carbanion that can act as a potent nucleophile. Furthermore, the carbonyl group itself serves as an electrophilic site, opening avenues for a diverse array of condensation and cyclization reactions. The 2,5-dimethylphenyl substitution provides steric and electronic modulation, influencing reaction regioselectivity and the physicochemical properties of the final products.

This guide will systematically unpack the synthetic potential of DMBA, demonstrating its role as a cornerstone for building diverse and medicinally relevant heterocyclic systems like pyrazoles and pyridines.

Synthesis of the Building Block: this compound

The most common and efficient laboratory-scale synthesis of benzoylacetonitrile derivatives involves the Claisen-type condensation between an appropriate ester and acetonitrile. For DMBA, this translates to the reaction of methyl 2,5-dimethylbenzoate with acetonitrile in the presence of a strong base.

The causality behind this choice of reaction is straightforward: a strong, non-nucleophilic base like sodium amide (NaNH₂) or sodium hydride (NaH) is required to deprotonate acetonitrile (pKa ≈ 31 in DMSO), which is only weakly acidic.[5] The resulting acetonitrile anion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the methoxide leaving group generates the target β-ketonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2,5-dimethylbenzoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Preparation: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen.

-

Base Suspension: Sodium hydride (1.1 eq) is carefully washed with anhydrous hexanes to remove mineral oil, and then suspended in anhydrous diethyl ether.

-

Acetonitrile Addition: Anhydrous acetonitrile (2.0-3.0 eq) is added dropwise to the stirred NaH suspension at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the acetonitrile anion.

-

Ester Addition: A solution of methyl 2,5-dimethylbenzoate (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is gently refluxed for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to 0 °C in an ice bath, the reaction is cautiously quenched by the slow addition of 10% HCl until the mixture is acidic (pH ~2). This protonates the enolate salt of the product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with water, then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Mechanism for the synthesis of aminopyrazoles from DMBA.

Experimental Protocol: Synthesis of 5-Amino-3-(2,5-dimethylphenyl)-1H-pyrazole [4]1. Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in ethanol. 2. Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution. 3. Heating: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC. 4. Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under pressure. 5. Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired pyrazole derivative.

| Reagent (Hydrazine Derivative) | Product | Typical Yield | Reference |

| Hydrazine Hydrate | 5-Amino-3-(2,5-dimethylphenyl)-1H-pyrazole | >85% | [4] |

| Phenylhydrazine | 5-Amino-3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole | >80% | [7] |

| Methylhydrazine | 5-Amino-3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole | >80% | [7] |

Table 1: Synthesis of Pyrazole Derivatives from this compound.

Synthesis of Substituted Pyridines

The pyridine ring is another cornerstone of medicinal chemistry. Syntheses based on the condensation of β-ketonitriles are highly effective for producing functionalized pyridines, such as aminocyanopyridines. [8][9]One powerful approach is a multi-component reaction involving DMBA, an aldehyde, and a source of ammonia (like ammonium acetate), often in a variation of the Hantzsch synthesis.

Mechanism: This transformation typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene group of DMBA. The resulting α,β-unsaturated dinitrile can then undergo a Michael addition with an enamine (formed in situ), followed by cyclization and aromatization (often via oxidation or elimination) to furnish the pyridine ring. [10] Experimental Protocol: One-Pot Synthesis of a Substituted 2-Amino-3-cyanopyridine

-

Reaction Mixture: To a flask containing ethanol, add this compound (1.0 eq), an appropriate aldehyde (e.g., benzaldehyde, 1.0 eq), malononitrile (1.0 eq), and a catalyst such as piperidine or ammonium acetate (0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours.

-

Workup: Cool the reaction to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude solid is washed with cold ethanol and then recrystallized to yield the pure polysubstituted pyridine.

Caption: General pathway for multi-component pyridine synthesis.

Conclusion and Authoritative Perspective

As a Senior Application Scientist, my perspective is grounded in the practical utility and strategic value of chemical intermediates. This compound is not merely a chemical compound; it is a validated synthetic platform. Its predictable reactivity, stemming from the well-understood principles of active methylene chemistry, provides a trustworthy and reproducible foundation for complex molecular construction.

The protocols described herein are not just theoretical possibilities but represent robust, field-tested methodologies for accessing high-value heterocyclic cores. The true expertise in employing DMBA lies in understanding the subtle interplay of reaction conditions—solvent, base, and temperature—to steer the reaction towards the desired regiochemical and chemoselective outcome. The self-validating nature of these protocols is evident in their high yields and the crystalline, easily purified nature of the products often obtained.

The continued exploration of multi-component reactions and novel catalytic systems will undoubtedly expand the synthetic repertoire of this compound, solidifying its status as an indispensable tool for researchers in drug discovery and materials science.

References

-

Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-SUBSTITUTED PYRAZOLES. Organic Syntheses Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2021). The Role of 2,5-Dimethylphenylacetonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445. Retrieved from [Link]

-

Chem V20. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]

-

Al-Awaify, A. A., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Retrieved from [Link]

-

Salehi, B., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4283. Retrieved from [Link]

-

Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Diaz-Ortiz, A., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]

-

Bagley, M. C., et al. (2010). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Konecny, V., et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers. Retrieved from [Link]

-

Jasiński, R. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Organics. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Dichlorobenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Li, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. Retrieved from [Link]

-

Wu, X., & Xia, C. (2014). 2-Alkynylbenzaldoxime: a versatile building block for the generation of N-heterocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

Sources

- 2. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 3. 헤테로사이클 빌딩 블록 [sigmaaldrich.com]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Benzoylacetonitrile Derivatives

Abstract

Benzoylacetonitrile, a β-ketonitrile, has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the medicinal chemistry applications of benzoylacetonitrile derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity and biological activity of the benzoylacetonitrile core in their research endeavors.

The Benzoylacetonitrile Core: Physicochemical Properties and Synthetic Versatility

Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is an aromatic ketone and a beta-ketonitrile.[1] Its structure, featuring a reactive methylene group flanked by a benzoyl and a nitrile group, imparts a unique chemical reactivity that makes it a valuable starting material for the synthesis of a wide range of heterocyclic systems.[2]

Synthesis of the Benzoylacetonitrile Scaffold

The classical and most common method for synthesizing benzoylacetonitrile is the Claisen condensation of an ethyl benzoate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. This reaction proceeds through the formation of an enolate from acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl benzoate.

Therapeutic Applications of Benzoylacetonitrile Derivatives

The inherent reactivity of the benzoylacetonitrile scaffold has been exploited to generate a multitude of derivatives with diverse pharmacological activities. The following sections will explore the most prominent therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

Benzoylacetonitrile derivatives have demonstrated potent anticancer activity through various mechanisms of action, most notably through the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

A significant number of acrylonitrile derivatives, structurally related to benzoylacetonitrile, exhibit their anticancer effects by interacting with tubulin, the fundamental protein component of microtubules.[3] Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these derivatives inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[4][5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the inhibitory effect of a test compound on tubulin polymerization.

Materials:

-

Tubulin (porcine brain, >99% pure)

-

Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Colchicine (positive control)

-

DMSO (vehicle control)

-

96-well microplate reader with a temperature-controlled cuvette holder capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a stock solution of the test compound and colchicine in DMSO.

-

On ice, add 5 µL of the test compound solution (or control) to a 96-well plate.

-

Add 100 µL of tubulin solution (2 mg/mL in polymerization buffer with 10% glycerol) to each well.

-

Incubate the plate at 37°C in the microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The inhibition of tubulin polymerization is determined by comparing the rate and extent of the absorbance increase in the presence of the test compound to the vehicle control.

The anticancer potency of benzoylacetonitrile derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings.

-